molecular formula C22H25N7O3 B12460433 6-(4-benzylpiperazin-1-yl)-N~2~-(4-methoxyphenyl)-5-nitropyrimidine-2,4-diamine

6-(4-benzylpiperazin-1-yl)-N~2~-(4-methoxyphenyl)-5-nitropyrimidine-2,4-diamine

Cat. No.: B12460433
M. Wt: 435.5 g/mol
InChI Key: LOYYRULNSREEPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(4-BENZYLPIPERAZIN-1-YL)-N2-(4-METHOXYPHENYL)-5-NITROPYRIMIDINE-2,4-DIAMINE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzylpiperazine moiety, a methoxyphenyl group, and a nitropyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-BENZYLPIPERAZIN-1-YL)-N2-(4-METHOXYPHENYL)-5-NITROPYRIMIDINE-2,4-DIAMINE typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of the Benzylpiperazine Intermediate: This step involves the reaction of piperazine with benzyl chloride under basic conditions to form 4-benzylpiperazine.

    Synthesis of the Methoxyphenyl Intermediate: This step involves the nitration of 4-methoxyaniline to form 4-methoxy-3-nitroaniline.

    Coupling Reaction: The final step involves the coupling of the benzylpiperazine intermediate with the methoxyphenyl intermediate in the presence of a suitable coupling agent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced purification techniques such as column chromatography and recrystallization. Additionally, industrial-scale synthesis may require the use of automated reactors and continuous flow systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

6-(4-BENZYLPIPERAZIN-1-YL)-N2-(4-METHOXYPHENYL)-5-NITROPYRIMIDINE-2,4-DIAMINE can undergo various chemical reactions, including:

    Oxidation: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Coupling Reactions: The compound can participate in coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas, palladium on carbon (Pd/C)

    Nucleophiles: Sodium methoxide, potassium tert-butoxide

    Coupling Agents: EDCI, DCC (dicyclohexylcarbodiimide)

Major Products

    Reduction Product: 6-(4-BENZYLPIPERAZIN-1-YL)-N2-(4-AMINOPHENYL)-5-NITROPYRIMIDINE-2,4-DIAMINE

    Substitution Product: 6-(4-BENZYLPIPERAZIN-1-YL)-N2-(4-ALKYLPHENYL)-5-NITROPYRIMIDINE-2,4-DIAMINE

Scientific Research Applications

6-(4-BENZYLPIPERAZIN-1-YL)-N2-(4-METHOXYPHENYL)-5-NITROPYRIMIDINE-2,4-DIAMINE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(4-BENZYLPIPERAZIN-1-YL)-N2-(4-METHOXYPHENYL)-5-NITROPYRIMIDINE-2,4-DIAMINE involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and proteins, inhibiting their activity. For example, it may inhibit the activity of bacterial enzymes, leading to antimicrobial effects . The nitro group in the compound can also undergo reduction, leading to the formation of reactive intermediates that can interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(4-BENZYLPIPERAZIN-1-YL)-N2-(4-METHOXYPHENYL)-5-NITROPYRIMIDINE-2,4-DIAMINE is unique due to its combination of a benzylpiperazine moiety and a nitropyrimidine core. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C22H25N7O3

Molecular Weight

435.5 g/mol

IUPAC Name

6-(4-benzylpiperazin-1-yl)-2-N-(4-methoxyphenyl)-5-nitropyrimidine-2,4-diamine

InChI

InChI=1S/C22H25N7O3/c1-32-18-9-7-17(8-10-18)24-22-25-20(23)19(29(30)31)21(26-22)28-13-11-27(12-14-28)15-16-5-3-2-4-6-16/h2-10H,11-15H2,1H3,(H3,23,24,25,26)

InChI Key

LOYYRULNSREEPQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC2=NC(=C(C(=N2)N3CCN(CC3)CC4=CC=CC=C4)[N+](=O)[O-])N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.